molecular formula C10H19Br B128559 (S)-(+)-Citronellyl bromide CAS No. 143615-81-0

(S)-(+)-Citronellyl bromide

Cat. No.: B128559
CAS No.: 143615-81-0
M. Wt: 219.16 g/mol
InChI Key: QPKCDMXLSDFCQD-JTQLQIEISA-N
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Description

(S)-(+)-Citronellyl bromide is a chiral organic compound with the molecular formula C10H19Br. It is commonly used as a reagent in organic synthesis to prepare chiral building blocks with the citronellyl group. This compound is particularly valuable in the formation of chiral catalysts, which are essential in the synthesis of enantiomerically pure compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Citronellyl bromide can be synthesized through the bromination of (S)-(+)-citronellol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Citronellyl bromide primarily undergoes nucleophilic substitution reactions. It can participate in both S_N1 and S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .

Common Reagents and Conditions:

    Nucleophilic Substitution (S_N2): This reaction involves the use of strong nucleophiles such as sodium alkoxides or thiolates. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Nucleophilic Substitution (S_N1): This reaction occurs in the presence of weak nucleophiles such as water or alcohols.

Major Products Formed:

Scientific Research Applications

(S)-(+)-Citronellyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-Citronellyl bromide involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction proceeds through the formation of a carbocation intermediate in the case of S_N1 reactions or a direct displacement in S_N2 reactions .

Comparison with Similar Compounds

    ®-(+)-Citronellal: Another chiral compound used in the synthesis of fragrances and flavors.

    Geranyl bromide: Similar in structure but differs in the position of the bromine atom.

    N-Benzylcinchonidinium bromide: Used in chiral catalysis.

Uniqueness: (S)-(+)-Citronellyl bromide is unique due to its specific chiral configuration, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its ability to participate in both S_N1 and S_N2 reactions adds to its versatility in organic synthesis .

Properties

IUPAC Name

(6S)-8-bromo-2,6-dimethyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCDMXLSDFCQD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447702
Record name (S)-(+)-Citronellyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143615-81-0
Record name (S)-(+)-Citronellyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-Citronellyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (S)-(+)-citronellyl bromide a useful starting material for synthesizing complex lipids, such as those found in Mycobacterium tuberculosis?

A1: this compound serves as a valuable precursor due to its existing chiral center. This chirality is crucial because many biologically active molecules, including lipids, exhibit specific stereochemistry. Utilizing this compound as a starting point allows researchers to introduce the desired stereochemistry early in the synthesis, simplifying the process and enhancing the overall yield of the target molecule. For instance, in the synthesis of Mycobacterium tuberculosis phosphatidylglycerol, this compound acts as the linchpin for the two-step synthesis of (R)-tuberculostearic acid, a key component of this important lipid. []

Q2: The research mentions the use of this compound in creating lipids with specific branching patterns. How does the structure of this compound contribute to achieving this control over branching?

A2: this compound possesses a 10-carbon chain with a pre-existing methyl branch at the third carbon. This specific branching pattern, along with the reactive bromide group, allows for controlled chain elongation and further functionalization. Researchers can exploit the existing branch point and introduce additional branches at desired positions using reactions like the copper-catalyzed Grignard coupling. [] This precise control over branching is crucial for mimicking the properties of natural tetraether lipids, which often display complex branching patterns.

Q3: Can you elaborate on the significance of the "SmC*" and "SmA" phases mentioned in the context of biphenyl imides synthesized using this compound?

A3: The terms "SmC*" and "SmA" refer to different liquid crystal phases. Liquid crystals exhibit properties of both liquids and solids, making them interesting for various applications. In the study using this compound to create novel ester imides, the presence of these phases was confirmed through polarizing microscopy and DSC measurements. [] This finding suggests that incorporating long chiral alkoxy substituents, derived from this compound, into biphenyl units can induce these specific smectic liquid crystal phases. This insight is valuable for designing new materials with tailored liquid crystalline properties.

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